molecular formula C14H21N3O2 B1508740 1-Boc-4-(4-pyridyl)piperazine

1-Boc-4-(4-pyridyl)piperazine

Cat. No.: B1508740
M. Wt: 263.34 g/mol
InChI Key: ZSTAKXXHQUNHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-(4-pyridyl)piperazine: is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group, a pyridine ring, and a piperazine moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-(4-pyridyl)piperazine typically involves the reaction of pyridine derivatives with piperazine and tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-(4-pyridyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 1-Boc-4-(4-pyridyl)piperazine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is often employed in the development of new pharmaceuticals and bioactive molecules .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates for the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-pyridyl)piperazine involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 1-Boc-4-(4-pyridyl)piperazine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyridine ring enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl 4-pyridin-4-ylpiperazine-1-carboxylate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)12-4-6-15-7-5-12/h4-7H,8-11H2,1-3H3

InChI Key

ZSTAKXXHQUNHGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a degassed solution of 4-bromopyridine (1 equiv.), tert-butyl piperazine-1-carboxylate (16 mmol, 1.2 equiv.) and NaOtBu (3.4 equiv.) in toluene were added Pd(OAc)2 (2 mol %) and BINAP (1 mol %) and the resulting solution was refluxed for 3 h. The reaction mixture was cooled, diluted with ethyl acetate and given water and brine washes respectively. The organic layer was dried over sodium sulfate, the solvent removed in vacuo and the crude product purified by column chromatography (silica). Yield: 47%.
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